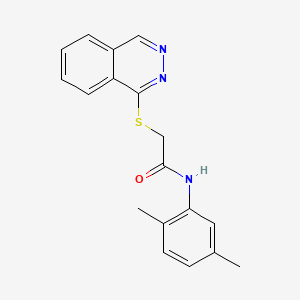

N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-phthalazin-1-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)20-17(22)11-23-18-15-6-4-3-5-14(15)10-19-21-18/h3-10H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVUKMPARZUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, synthesis methods, and relevant research findings.

- Molecular Formula : C18H17N3OS

- Molecular Weight : 307.35 g/mol

- InChIKey : ZRJBDIYCBAFQNV-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phthalazine derivatives, including this compound. A significant aspect of this compound is its ability to inhibit various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 6.25 μg/mL | |

| Pseudomonas aeruginosa | 6.25 μg/mL |

The compound demonstrated significant antibacterial activity comparable to standard antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapy .

The mechanism by which this compound exerts its antimicrobial effects has been explored through molecular docking studies. These studies suggest that the compound interacts with bacterial DNA gyrase, a crucial enzyme for bacterial replication . The docking scores correlate with the observed antimicrobial activity, reinforcing the hypothesis of its targeted action.

Research Findings and Case Studies

A systematic study was conducted to evaluate the synthesis and biological evaluation of various phthalazine derivatives, including the target compound. The results indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial and antifungal activities.

Case Study: Synthesis and Evaluation

In a recent publication, a series of phthalazine derivatives were synthesized and tested for their biological activities. Among these, this compound showed promising results against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Substituent Variations in Acetamide Compounds

The target compound’s structural uniqueness lies in its phthalazin-1-ylsulfanyl group, distinguishing it from analogs with alternative substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

- Phenyl Substituents: The 2,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl in ’s diethylamino analog.

- Heterocyclic Moieties : The phthalazine group in the target compound differs from benzothiazole () or triazole () systems. Phthalazine’s planar, electron-deficient structure may enhance interactions with enzymes or receptors compared to bulkier or electron-rich heterocycles .

- Functional Groups : Sulfanyl (-S-) linkages (target compound and ) versus sulfonyl (-SO2-) groups () influence solubility and metabolic stability. Sulfanyl groups are more prone to oxidation but offer flexibility in drug design .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide?

Methodological Answer:

The synthesis of this compound involves two key steps: (1) functionalization of the phthalazine moiety with a thiol group and (2) coupling to the acetamide backbone. A carbodiimide-mediated coupling reaction (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or ethanol is effective for forming the acetamide bond, as demonstrated in analogous N-substituted acetamide syntheses . For thiolation, nucleophilic substitution reactions with phthalazin-1-yl thiol precursors under inert conditions (e.g., N₂ atmosphere) are recommended. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (273–298 K), and stoichiometric ratios should be optimized to improve yield .

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography to resolve the 3D structure, particularly the dihedral angles between the phthalazine, acetamide, and dimethylphenyl groups, which influence steric and electronic properties .

- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks. Key signals include the methyl groups (δ ~2.2–2.5 ppm for dimethylphenyl) and aromatic protons (δ ~7.0–8.5 ppm for phthalazine) .

- IR spectroscopy to identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C stretch at ~600–700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for phthalazine-containing acetamides?

Methodological Answer:

Contradictions often arise from differences in purity, assay conditions, or target specificity. To address this:

- Purity Validation: Use HPLC (>95% purity) and elemental analysis to confirm compound integrity .

- Orthogonal Assays: Compare results across multiple assays (e.g., enzyme inhibition, cell viability, in vivo models). For example, if a study reports inconsistent enzyme inhibition, validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Structural Analog Analysis: Cross-reference with structurally similar compounds (e.g., sulfonamide or triazole derivatives) to identify trends in bioactivity .

Advanced: What computational strategies are suitable for predicting the biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, receptors). Focus on the phthalazine-thioacetamide moiety, which may act as a hydrogen bond acceptor or engage in π-π stacking .

- MD Simulations: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time. Parameters such as root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) provide mechanistic insights .

- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electronic parameters (HOMO-LUMO gaps) .

Basic: What solvent systems are optimal for solubility and formulation in biological assays?

Methodological Answer:

- Primary Solubility Screening: Test in DMSO (≤1% v/v for cell-based assays) followed by dilution in aqueous buffers (PBS, pH 7.4).

- Co-Solvent Systems: For low aqueous solubility, use PEG-400 or cyclodextrin-based formulations to enhance dispersion .

- Salt Formation: If the compound has ionizable groups (e.g., sulfonamide), prepare sodium or hydrochloride salts to improve solubility .

Advanced: How can crystallographic data inform the design of derivatives with improved stability?

Methodological Answer:

- Intermolecular Interaction Analysis: Identify key hydrogen bonds (e.g., N–H⋯O, C–H⋯O) or π-π interactions in the crystal lattice. Derivatives can be designed to strengthen these interactions (e.g., introducing electron-withdrawing groups to enhance hydrogen bonding) .

- Torsional Angle Optimization: Adjust substituents on the dimethylphenyl or phthalazine rings to minimize steric hindrance, improving crystallinity and thermal stability .

Basic: What spectroscopic techniques are critical for monitoring reaction progress during synthesis?

Methodological Answer:

- TLC with UV Visualization: Track thiolation and acetylation steps using silica gel plates (ethyl acetate/hexane eluent).

- In Situ IR Spectroscopy: Monitor disappearance of starting material peaks (e.g., –SH stretch at ~2500 cm⁻¹) and emergence of product bands (C=O, S–C) .

- LC-MS: Use high-resolution mass spectrometry (HRMS) to confirm intermediate and final product masses .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Steric Effects: Bulky groups on the dimethylphenyl ring (e.g., 2,5-dimethyl) may hinder nucleophilic attack during derivatization. Computational tools (e.g., DFT calculations) can predict steric maps .

- Electronic Effects: Electron-donating groups (e.g., methyl) increase electron density on the acetamide nitrogen, enhancing nucleophilicity. Conversely, electron-withdrawing groups (e.g., nitro) on the phthalazine ring can stabilize transition states in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.